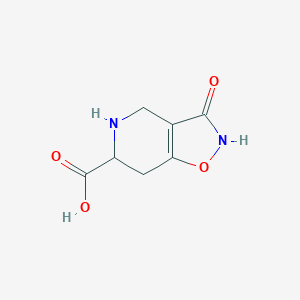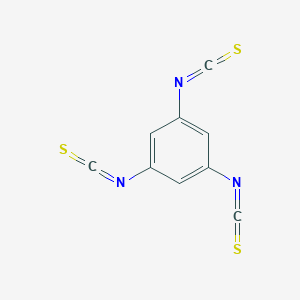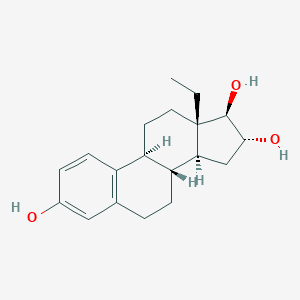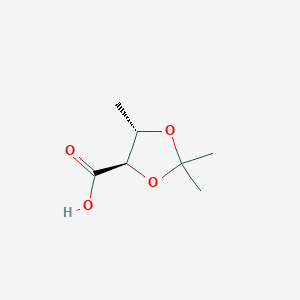![molecular formula C14H12N4O4 B024892 Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- CAS No. 109418-97-5](/img/structure/B24892.png)
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is a heterocyclic compound that has been the subject of extensive research in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties. The aim of
Mécanisme D'action
The exact mechanism of action of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth and survival. For example, Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has been found to induce a range of biochemical and physiological effects in cells. For example, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has been found to inhibit cell proliferation and migration, two processes that are critical for the development and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is its potent biological activity. This makes the compound a valuable tool for studying various cellular processes and signaling pathways. However, one of the limitations of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-. One area of interest is the development of new derivatives of the compound that exhibit even greater biological activity. Additionally, researchers are interested in exploring the potential use of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully elucidate the mechanism of action of the compound and to better understand its potential therapeutic applications.
Conclusion
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is a heterocyclic compound that has shown promise as a potential drug candidate for the treatment of various diseases. The compound has been found to exhibit potent anticancer, antiviral, and antibacterial properties, and has been the subject of extensive research in the field of medicinal chemistry. While there are some limitations to working with Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-, the compound's biological activity makes it a valuable tool for studying various cellular processes and signaling pathways. Future research in this area is likely to yield important insights into the mechanism of action of the compound, as well as its potential therapeutic applications.
Méthodes De Synthèse
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the intermediate compound, which can be further converted into the final product through a series of chemical reactions.
Applications De Recherche Scientifique
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has been extensively studied for its potential use in the treatment of various diseases. The compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has been shown to possess antiviral and antibacterial properties, making it a promising candidate for the development of new antiviral and antibacterial drugs.
Propriétés
Numéro CAS |
109418-97-5 |
|---|---|
Nom du produit |
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- |
Formule moléculaire |
C14H12N4O4 |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
1,3-dimethyl-5,12-dihydropyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11-tetrone |
InChI |
InChI=1S/C14H12N4O4/c1-17-10-9(13(21)18(2)14(17)22)15-11(19)7-5-3-4-6-8(7)12(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20) |
Clé InChI |
RGPNHBDBCGNMHY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C3=CC=CC=C3C(=O)N2 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C3=CC=CC=C3C(=O)N2 |
Synonymes |
Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




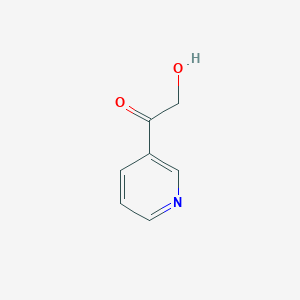
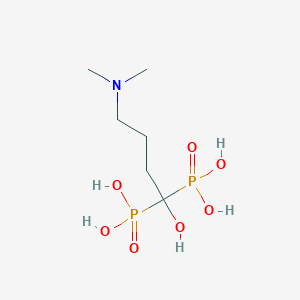


![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

